Yessotoxin

Description

Properties

IUPAC Name |

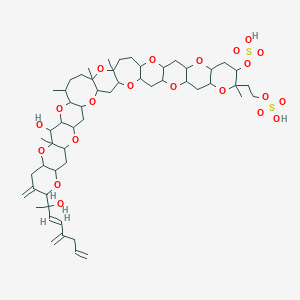

[(1R,3S,5R,7S,9R,11S,13R,14S,16R,18S,20R,22S,25R,27S,30S,31R,33S,34R,35R,37S,40S,42R,44S,46R,48S)-34-hydroxy-40-[(2R,3E)-2-hydroxy-5-methylideneocta-3,7-dien-2-yl]-13,25,27,30,35-pentamethyl-39-methylidene-13-(2-sulfooxyethyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H82O21S2/c1-10-11-28(2)12-15-51(5,57)50-30(4)20-39-38(71-50)26-46-55(9,74-39)49(56)48-42(70-46)24-41-47(72-48)29(3)13-16-53(7)44(69-41)27-43-54(8,76-53)17-14-31-32(68-43)21-34-33(65-31)22-35-36(66-34)23-40-37(67-35)25-45(75-78(61,62)63)52(6,73-40)18-19-64-77(58,59)60/h10,12,15,29,31-50,56-57H,1-2,4,11,13-14,16-27H2,3,5-9H3,(H,58,59,60)(H,61,62,63)/b15-12+/t29-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43-,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDZFJGUKMTQB-AVHIVUAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]2[C@H](CC(=C)[C@H](O2)[C@@](C)(/C=C/C(=C)CC=C)O)O[C@@]1([C@@H]9O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H82O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880023 | |

| Record name | Yessotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1143.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112514-54-2 | |

| Record name | Yessotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112514-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yessotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112514542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yessotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YESSOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6M9FM2L2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | YESSOTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery of Yessotoxin in Patinopecten yessoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yessotoxin (YTX), a potent polyether toxin, was first identified in the Japanese scallop, Patinopecten yessoensis, in 1986, marking a significant event in marine biotoxin research. Initially misclassified as a diarrhetic shellfish poisoning (DSP) toxin, subsequent studies revealed its unique chemical structure and distinct mechanism of action, setting it apart from other known toxins. This technical guide provides an in-depth history of the discovery of this compound in P. yessoensis, detailing the key scientific investigations, experimental methodologies, and the evolving understanding of its biological effects. Quantitative data on toxin levels and regulatory limits are presented, alongside detailed protocols for historical and current detection methods. Furthermore, this guide illustrates the complex signaling pathways modulated by this compound, offering insights for researchers in toxicology and drug development.

Introduction: A Serendipitous Discovery in Mutsu Bay

The story of this compound begins in Mutsu Bay, Japan, a region known for its extensive scallop aquaculture. In 1986, a research group led by Yasumoto and Murata was investigating outbreaks of diarrhetic shellfish poisoning. During their analysis of extracts from the digestive glands of the scallop Patinopecten yessoensis, they isolated a novel, sulfur-containing polyether compound.[1][2] This compound, named this compound after the scallop species from which it was discovered, exhibited high toxicity in the mouse bioassay, a standard method for detecting DSP toxins at the time.[1] However, it did not cause the characteristic diarrhetic symptoms associated with DSP toxins like okadaic acid.[1] This discrepancy prompted further investigation into its chemical nature and biological activity.

Initially, the origin of this compound was unknown. It was later determined that the toxin is not produced by the scallop itself, but rather accumulates in its tissues through the consumption of toxin-producing dinoflagellates. The primary causative organisms were identified as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1][2] This discovery highlighted the complex ecological dynamics of harmful algal blooms (HABs) and their impact on marine food webs and, consequently, human seafood safety.

Quantitative Data

The concentration of this compound and its analogues in Patinopecten yessoensis can vary depending on the geographic location, the time of year, and the density of toxic algal blooms. Regulatory bodies have established maximum permissible levels for Yessotoxins in shellfish to protect public health.

Table 1: Levels of this compound and Analogues in Patinopecten yessoensis

| Toxin | Concentration Range (µg/kg) | Tissue | Location | Reference |

| This compound (YTX) | Not Detected - 1,430 | Hepatopancreas | Ría de Ares, Galicia | [3] |

| 45-OH YTX | Not Detected - 160 | Hepatopancreas | Ría de Ares, Galicia | [3] |

| Pectenotoxin-6 (PTX6) and this compound (YTX) | Dominant lipophilic toxins | Whole edible tissue | Hokkaido, Japan | [4] |

Table 2: Regulatory Limits for Yessotoxins in Shellfish

| Regulatory Body | Maximum Permitted Level (mg/kg) | Toxin Equivalency Factor (TEF) for Analogues | Reference |

| European Union | 3.75 | YTX = 1.0, homoYTX = 1.0, 45-OH-YTX = 1.0 | [5] |

Experimental Protocols

The detection and quantification of this compound have evolved from traditional bioassays to highly sensitive and specific chemical-analytical methods.

Original Isolation and Purification of this compound (Murata et al., 1987 - Reconstructed Protocol)

Objective: To isolate and purify this compound from the digestive glands of Patinopecten yessoensis.

Materials:

-

Digestive glands of P. yessoensis

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-performance liquid chromatography (HPLC) system

-

Solvents for chromatography (e.g., hexane, chloroform, methanol gradients)

Procedure:

-

Extraction: The digestive glands were homogenized and extracted with acetone. The acetone extract was then partitioned with dichloromethane to separate the lipophilic compounds.

-

Silica Gel Chromatography: The dichloromethane extract was subjected to silica gel column chromatography. The column was eluted with a stepwise gradient of increasing polarity, typically using solvent mixtures such as chloroform-methanol. Fractions were collected and tested for toxicity using the mouse bioassay.

-

Size-Exclusion Chromatography: The toxic fractions from the silica gel chromatography were further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helped to remove lipids and other high-molecular-weight contaminants.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved by repeated HPLC on different types of columns (e.g., normal-phase and reversed-phase) until a pure compound was obtained. The purity was assessed by analytical HPLC.

-

Structural Elucidation: The structure of the purified this compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mouse Bioassay (MBA) for Lipophilic Toxins

The mouse bioassay was the official reference method for the detection of lipophilic marine biotoxins for many years.

Objective: To determine the total toxicity of a shellfish extract.

Procedure:

-

Extraction: A sample of shellfish tissue (typically digestive gland or whole tissue) is homogenized and extracted with acetone.

-

Solvent Partitioning: The acetone extract is evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., 1% Tween 60 in saline).

-

Injection: A standardized dose of the extract is injected intraperitoneally into a mouse of a specific weight range.

-

Observation: The mouse is observed for a set period (typically 24 hours), and the time of death is recorded.

-

Toxicity Calculation: The toxicity is expressed in Mouse Units (MU), where one MU is the amount of toxin required to kill a mouse in 24 hours. The concentration of toxins in the original sample is then calculated based on the dilution factor and the survival time of the mouse.

Limitations: The mouse bioassay lacks specificity and cannot distinguish between different lipophilic toxins. It is also subject to ethical concerns and has been largely replaced by chemical methods in many regions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the current reference method in the European Union for the quantitative analysis of lipophilic marine biotoxins.

Objective: To identify and quantify this compound and its analogues with high specificity and sensitivity.

Procedure:

-

Extraction: A homogenized shellfish sample is extracted with methanol, often involving repeated extractions to ensure complete recovery.

-

Filtration/Clean-up: The crude extract is filtered to remove particulate matter. In some cases, a solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components.

-

LC Separation: An aliquot of the extract is injected into an HPLC system equipped with a reversed-phase column. A gradient elution program is used to separate the different this compound analogues.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for each this compound analogue are monitored. This provides a high degree of selectivity and sensitivity.

-

Quantification: The concentration of each analogue is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards.

Signaling Pathways and Mechanisms of Action

The initial classification of this compound as a DSP toxin was revised upon the discovery that its mechanism of action does not involve the inhibition of protein phosphatases, the hallmark of okadaic acid and its derivatives.[1] Instead, this compound has been shown to induce various forms of programmed cell death, including apoptosis, paraptosis, and autophagy, through complex signaling pathways.

This compound-Induced Apoptosis

This compound can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In various cell lines, this compound has been shown to induce the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[6][7][8] This leads to characteristic apoptotic events, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[7][9]

Caption: this compound-induced intrinsic apoptosis pathway.

This compound-Induced Paraptosis

In some cell types, this compound induces a form of programmed cell death known as paraptosis, which is morphologically distinct from apoptosis. Paraptosis is characterized by extensive cytoplasmic vacuolization, swelling of the endoplasmic reticulum and mitochondria, and a lack of chromatin condensation and DNA fragmentation.[10] This pathway is independent of caspases and involves the activation of mitogen-activated protein kinases (MAPKs).[10]

Caption: Key events in this compound-induced paraptosis.

This compound-Induced Autophagy

Autophagy is a cellular self-degradation process that can be either a survival mechanism or a pathway to cell death. This compound has been shown to induce autophagy in certain cancer cell lines.[1][5] This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. The signaling pathway for this compound-induced autophagy has been linked to the modulation of key regulatory proteins such as mTOR and BNIP3.[1]

Caption: Simplified pathway of this compound-induced autophagy.

Conclusion

The discovery of this compound in Patinopecten yessoensis represents a pivotal moment in marine toxin research. From its initial misidentification to the elucidation of its complex mechanisms of action, the study of this compound has significantly advanced our understanding of the diversity and toxicological impact of marine biotoxins. The development of sophisticated analytical techniques has enabled accurate monitoring and has been crucial for ensuring seafood safety. For researchers in drug development, the ability of this compound to modulate multiple cell death pathways presents intriguing possibilities for the development of novel therapeutic agents, particularly in the field of oncology. Continued research into the molecular targets and signaling cascades affected by this compound will undoubtedly uncover further insights into its biological functions and potential applications.

References

- 1. This compound induces ER-stress followed by autophagic cell death in glioma cells mediated by mTOR and BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Autophagic activity in BC3H1 cells exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase activation and death induced by this compound in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Yessotoxin-Producing Dinoflagellate Protoceratium reticulatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yessotoxins (YTXs) are a group of polyether marine toxins produced primarily by the dinoflagellate Protoceratium reticulatum. Initially classified with diarrhetic shellfish poisoning (DSP) toxins, YTXs have since been distinguished by their unique toxicological profile, which lacks diarrheic effects but demonstrates potent cytotoxicity and cardiotoxicity in animal models. This guide provides a comprehensive technical overview of Protoceratium reticulatum, the chemistry of yessotoxins, their toxicological mechanisms, and their emerging pharmacological potential. Detailed experimental protocols for the culture of the organism, extraction of toxins, and analytical quantification are provided, supplemented by quantitative data and visual diagrams of key pathways and workflows to support advanced research and drug development endeavors.

Introduction to Protoceratium reticulatum

Protoceratium reticulatum is a photosynthetic, thecate planktonic dinoflagellate with a global distribution in temperate and tropical coastal waters.[1][2] It is a significant species in the study of harmful algal blooms (HABs) due to its production of yessotoxins.[3] While YTXs have not been definitively linked to human poisonings, their presence in shellfish can lead to regulatory actions and economic losses in the aquaculture industry due to false-positive results in mouse bioassays for DSP toxins.[3][4] The organism itself is robust, capable of growing under a wide range of environmental conditions.[1][2]

1.1 Life Cycle and Morphology

Protoceratium reticulatum possesses a complex life cycle involving both asexual and sexual reproduction.[5][6]

-

Asexual Reproduction: Occurs via binary fission (desmoschisis).[5]

-

Sexual Reproduction: Involves the fusion of gametes to form a planozygote, which can then encyst to form a dormant resting cyst.[5][6] These cysts can remain viable for extended periods, playing a crucial role in the seeding of future blooms.[6]

Morphologically, the cells are characterized by a polygonal to oval shape with a reticulated theca.[1]

Yessotoxins (YTXs): Chemistry and Profile

Yessotoxins are structurally complex, disulfated polyether compounds. The parent compound, YTX, features a ladder-like structure of 11 contiguous ether rings.[7][8] Over 90 different YTX analogues have been identified, produced either directly by the dinoflagellate or through metabolic modification in shellfish.[4][8] The toxin profile can vary significantly between different geographical strains of P. reticulatum.[4][9][10]

| Toxin | Structure / Modification from YTX | Producing Organism(s) | Reference(s) |

| Yessotoxin (YTX) | Parent Compound (C₅₅H₈₂O₂₁S₂) | P. reticulatum, L. polyedrum, G. spinifera | [4][7] |

| homoYTX | Methyl group added | P. reticulatum, L. polyedrum | [4][9] |

| 45-hydroxyYTX | Hydroxyl group at C45 | P. reticulatum / Shellfish Metabolism | [4] |

| 45,46,47-trinorYTX | Shortened side chain | P. reticulatum | [4][11] |

| carboxyYTX | Carboxyl group on side chain | Shellfish Metabolism | [12] |

| desulfoYTX | Lacks one or both sulfate (B86663) groups | Shellfish Metabolism | [13] |

| Table 1: Major this compound Analogues and Their Origins. |

2.1 this compound Production in P. reticulatum

The concentration of YTXs produced by P. reticulatum is highly variable and depends on the specific strain and environmental conditions such as temperature, light, and nutrient availability.[1][2][8] Toxin production generally occurs throughout all growth phases.[2]

| Strain Location | Analysis Technique | YTXs (pg/cell) | Reference(s) |

| Yamada Bay, Japan | LC-FLD | 14 | [4] |

| New Zealand | LC-FLD | 2.5 - 3.2 | [4] |

| Norway | ELISA | 0.2 - 12 | [2] |

| Spain | LC-FLD / LC-MS/MS | 2.9 - 28.6 | [10] |

| Morocco | LC-MS/MS | 27.0 ± 2.60 | [2] |

| Chile | HPLC-FLD | up to 94.40 | [6] |

| Table 2: Reported this compound Concentrations in Various Protoceratium reticulatum Strains. |

Toxicology and Cellular Mechanisms of Action

The toxicology of YTXs is paradoxical. While they exhibit low acute oral toxicity, they are lethal when administered via intraperitoneal (i.p.) injection, with the heart being a primary target organ.[4][13][14]

3.1 In Vivo Toxicity

Acute toxicity studies in mice have established the lethal doses for several YTX analogues. The symptoms preceding death are neurological, resembling those of paralytic shellfish poisoning (PSP), and include exhaustion and dyspnoea.[4][12]

| Toxin Analogue | LD₅₀ (µg/Kg, i.p. mouse) | Reference(s) |

| This compound (YTX) | 100 | [4][12] |

| homoYTX | 100 | [4] |

| 45-OH-YTX | 500 | [4] |

| 45-OH-homoYTX | 500 | [4] |

| di-desulfo-YTX | >1000 | [4] |

| Table 3: Acute Intraperitoneal (i.p.) Toxicity of Yessotoxins in Mice. |

3.2 Molecular Mechanisms of Action

The precise mechanism of action for YTX is not fully elucidated but is known to be multifaceted, differing significantly from DSP toxins as it does not inhibit protein phosphatases.[4] Key cellular effects include the modulation of second messengers, cytoskeletal disruption, and the induction of programmed cell death.[13][14]

-

Phosphodiesterase (PDE) Activation: YTXs can activate cellular phosphodiesterases, leading to a decrease in cyclic AMP (cAMP) levels.[14][15]

-

Mitochondrial Pathway of Apoptosis: A primary mechanism of YTX-induced cytotoxicity is the induction of apoptosis. YTX is a potent inducer of the mitochondrial permeability transition pore (PTP).[13][16] Opening of the PTP disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspases (e.g., caspase-9 and -3).[17]

-

Cytoskeletal Alterations: YTXs have been shown to affect cytoskeletal components and cell adhesion molecules.[13][14]

References

- 1. EOS - Phytoplankton Encyclopedia Project [phytoplankton.eoas.ubc.ca]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. Frontiers | Life cycle, toxinological features, and genetic characterization of the Harmful Algal Bloom producer dinoflagellate Protoceratium reticulatum from the austral coast of Chile (~44º–53º S) [frontiersin.org]

- 4. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The life history of the toxic marine dinoflagellate Protoceratium reticulatum (Gonyaulacales) in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological and Pharmacological Activities, and Potential Medical Applications, of Marine Algal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. researchgate.net [researchgate.net]

- 10. Yessotoxins profile in strains of Protoceratium reticulatum from Spain and USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Confirmation of this compound and 45,46,47-trinorthis compound production by Protoceratium reticulatum collected in Japan [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a shellfish biotoxin, is a potent inducer of the permeability transition in isolated mitochondria and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Yessotoxin in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Yessotoxins (YTXs) are a group of structurally complex polyether marine toxins produced by several species of dinoflagellates, most notably Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1][2] Their intricate ladder-like structure and biological activity have made them a subject of interest for toxicologists and drug discovery researchers alike. This technical guide provides an in-depth exploration of the current understanding of the Yessotoxin biosynthetic pathway, focusing on its polyketide origin, precursor incorporation, and the methodologies employed in its elucidation.

Core Biosynthetic Framework: A Polyketide Origin

The backbone of the this compound molecule is assembled through a Type I polyketide synthase (PKS) pathway. This was fundamentally established through stable isotope labeling studies, which traced the incorporation of carbon precursors into the final toxin structure.

Key Precursor Incorporation Study

A pivotal study conducted by Satake in 2000 provided the foundational evidence for the polyketide nature of this compound.[1][2] In this research, the dinoflagellate Protoceratium reticulatum was cultured in the presence of 13C-labeled precursors: [1-13C], [2-13C], and [1,2-13C2] sodium acetate (B1210297), as well as [methyl-13C]methionine. Subsequent analysis of the isolated this compound via Nuclear Magnetic Resonance (NMR) spectroscopy revealed a distinct labeling pattern.

The results demonstrated that the carbon skeleton of this compound is predominantly constructed from acetate units, a hallmark of polyketide biosynthesis. Specifically, the study indicated that 15 carbons in the YTX molecule were labeled by [1-13C] acetate, while 37 carbons were labeled by [2-13C] acetate.[1][2] Furthermore, the C-50 methyl group was shown to be derived from the methyl group of methionine, indicating the involvement of a methyltransferase in the biosynthetic process.[1][2] However, carbons C-1, C-2, and the exocyclic methylene (B1212753) carbon at C-50 were not labeled by acetate, suggesting a different origin or a complex rearrangement during biosynthesis.

This differential incorporation of acetate carbons is characteristic of polyketide synthesis, where the growing chain is extended by the condensation of malonyl-CoA (derived from acetyl-CoA) units. The decarboxylation of malonyl-CoA during each condensation step results in the loss of the C-1 carbon of the original acetate precursor.

The Enigmatic Genetic Blueprint: Polyketide Synthase Genes

While the polyketide origin of this compound is well-established, the specific genes and enzymes responsible for its biosynthesis remain largely uncharacterized. The immense size and complexity of dinoflagellate genomes have posed significant challenges to identifying the complete this compound biosynthetic gene cluster.

Genomic and transcriptomic studies of this compound-producing dinoflagellates, such as Protoceratium reticulatum and Lingulodinium polyedrum, have revealed the presence of numerous Type I PKS genes. However, definitively linking a specific PKS gene or gene cluster to this compound production has proven elusive. These PKS genes in dinoflagellates are often fragmented and exhibit unusual domain arrangements, further complicating their functional annotation.

The proposed biosynthetic machinery for this compound likely involves a multi-modular Type I PKS enzyme. Each module would be responsible for the addition and modification of a specific acetate unit to the growing polyketide chain. The sequence and domain organization of these modules would dictate the final structure of the polyketide backbone.

Hypothetical Biosynthetic Pathway and Tailoring Steps

Based on the precursor incorporation data and the known mechanisms of polyketide biosynthesis, a hypothetical pathway for this compound formation can be proposed. The process would begin with a starter unit, likely acetyl-CoA, followed by a series of condensation reactions with malonyl-CoA extender units, catalyzed by the PKS modules.

Following the assembly of the linear polyketide chain, a series of crucial post-PKS modifications, known as tailoring steps, are required to generate the final complex structure of this compound. These tailoring enzymes are not part of the core PKS machinery but are essential for the bioactivity and structural diversity of natural products. For this compound, these steps would include:

-

Polyether Ring Formation: A cascade of epoxidation and subsequent cyclization reactions is believed to form the characteristic ladder-like polyether skeleton. This is a common feature in the biosynthesis of other marine polyether toxins. The enzymes responsible are likely to be epoxidases and epoxide hydrolases.

-

Hydroxylation and Other Oxidations: Various hydroxyl groups and other oxidative modifications are present in the this compound structure, which are likely introduced by cytochrome P450 monooxygenases or other oxidoreductases.

-

Sulfation: The two sulfate (B86663) groups are a defining feature of this compound. These are added by sulfotransferase enzymes, which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Quantitative Data on this compound Production

While quantitative data on the kinetics of the biosynthetic enzymes are not yet available, studies have reported on the cellular and volumetric production of this compound under various culture conditions. This information is valuable for optimizing toxin production for research purposes.

| Parameter | Value | Species | Reference |

| Maximum Cell Concentration | 2.3 x 105 cells/mL | Protoceratium reticulatum | [3] |

| Maximum this compound Concentration (in culture) | 700 ng/mL | Protoceratium reticulatum | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of advanced analytical and molecular techniques. The following sections detail the general methodologies for key experiments.

Stable Isotope Labeling and Precursor Feeding Studies

Objective: To trace the incorporation of metabolic precursors into the this compound molecule.

General Protocol:

-

Culture Preparation: Axenic or monoclonal cultures of the this compound-producing dinoflagellate (e.g., Protoceratium reticulatum) are grown in a suitable nutrient-rich medium (e.g., L1 medium) under controlled conditions of temperature, light, and salinity.

-

Precursor Administration: Once the cultures reach the exponential growth phase, sterile solutions of 13C-labeled precursors (e.g., sodium acetate, methionine) are added to the culture medium. The concentration and feeding schedule are optimized to ensure sufficient incorporation without causing toxicity to the cells.

-

Harvesting and Extraction: After a defined incubation period, the algal cells are harvested by centrifugation or filtration. The cell pellet is then extracted with an appropriate solvent (e.g., methanol/water mixtures) to isolate the toxins.

-

Purification: The crude extract is subjected to a series of chromatographic steps, such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), to purify the this compound.

-

Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (13C-NMR and 2D-NMR experiments) to determine the positions and extent of 13C-labeling. Mass spectrometry (MS) can also be used to confirm the incorporation of the stable isotopes.

Identification of Polyketide Synthase (PKS) Genes

Objective: To identify and characterize the genes encoding the enzymes responsible for polyketide synthesis.

General Protocol:

-

Nucleic Acid Extraction: High-quality genomic DNA and total RNA are extracted from the dinoflagellate cultures.

-

Degenerate PCR: Degenerate primers targeting conserved domains of Type I PKS genes (e.g., the ketosynthase domain) are used to amplify PKS gene fragments from genomic DNA or cDNA (synthesized from RNA).

-

Sequencing and Analysis: The amplified PCR products are cloned and sequenced. The resulting sequences are then analyzed using bioinformatics tools (e.g., BLAST, phylogenetic analysis) to identify them as PKS genes and to determine their relationship to other known PKS genes.

-

Transcriptome Sequencing (RNA-Seq): High-throughput sequencing of the entire transcriptome can provide a more comprehensive view of the expressed PKS genes and their domain architecture.

-

Genome Walking or BAC Library Screening: To obtain the full-length sequence of a PKS gene and its surrounding genomic region (which may contain other biosynthesis-related genes), techniques like genome walking or screening of a Bacterial Artificial Chromosome (BAC) library can be employed.

Visualizing the Biosynthetic Logic

To better understand the proposed flow of the this compound biosynthesis, the following diagrams illustrate the key relationships and workflows.

Caption: Overview of the proposed this compound biosynthetic pathway.

Caption: Experimental workflow for precursor incorporation studies.

Future Directions

The complete elucidation of the this compound biosynthetic pathway remains a significant scientific challenge. Future research will likely focus on:

-

Genome Sequencing and Annotation: Obtaining high-quality genome sequences of this compound-producing dinoflagellates is paramount for identifying the complete biosynthetic gene cluster.

-

Functional Genomics: Techniques such as gene silencing (RNAi) or gene knockout (CRISPR/Cas9), if successfully adapted for dinoflagellates, could be used to functionally characterize candidate biosynthetic genes.

-

Heterologous Expression: Expressing the this compound PKS and tailoring enzymes in a more genetically tractable host organism could allow for the in vitro reconstitution of the biosynthetic pathway and detailed enzymatic studies.

A comprehensive understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of dinoflagellates but also pave the way for the potential biocatalytic production of this compound and its analogs for pharmacological research and drug development.

References

- 1. Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Marine Toxin: A Technical Guide to the Mechanism of Action of Yessotoxin on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yessotoxin (YTX) is a disulfated polyether marine toxin produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1] Initially classified as a Diarrhetic Shellfish Poisoning (DSP) toxin, it was later distinguished by its unique mechanism of action, which does not involve the inhibition of protein phosphatases PP1 and PP2A, a hallmark of other DSP toxins like okadaic acid.[1][2][3] While YTX demonstrates high toxicity upon intraperitoneal injection in mice, its oral toxicity is notably low.[1][2] This has spurred significant research into its precise molecular targets. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, with a primary focus on its intricate interplay with ion channels and associated signaling pathways.

Core Mechanism of Action: A Dual Assault on Cellular Signaling

The primary mechanism of this compound does not appear to be a direct blockade or activation of a single ion channel type in the classical sense. Instead, its effects are mediated through a more complex modulation of intracellular signaling cascades, primarily impacting calcium (Ca²⁺) homeostasis and cyclic adenosine (B11128) monophosphate (cAMP) levels. These, in turn, influence the activity of various ion channels and cellular processes, leading to cytotoxic effects such as apoptosis.[1][4]

Modulation of Intracellular Calcium (Ca²⁺) Homeostasis

A significant body of evidence points to the disruption of intracellular Ca²⁺ as a central event in YTX toxicity. YTX induces an increase in cytosolic Ca²⁺ concentration in various cell types, including human lymphocytes, immunocytes, and certain cancer cell lines.[1][5][6][7] This elevation is primarily due to an influx of extracellular Ca²⁺.

Involvement of L-type Calcium Channels:

Several studies have demonstrated that the YTX-induced Ca²⁺ entry is sensitive to L-type Ca²⁺ channel blockers.[5][6] For instance, nifedipine (B1678770) and verapamil (B1683045) have been shown to inhibit the rise in intracellular Ca²⁺ triggered by YTX.[5][6][8] This suggests that YTX, either directly or indirectly, promotes the opening of L-type Ca²⁺ channels.

Capacitative Calcium Entry:

Interestingly, while promoting extracellular Ca²⁺ influx through specific channels, YTX has also been reported to inhibit the capacitative entry of Ca²⁺, a process that refills intracellular calcium stores.[1]

Perturbation of the Cyclic AMP (cAMP) Signaling Pathway

This compound exerts a complex, Ca²⁺-dependent effect on the cAMP signaling pathway. The key molecular target identified in this pathway is phosphodiesterase (PDE) , the enzyme responsible for the degradation of cAMP.[1][3][9]

-

Activation of Phosphodiesterases (PDEs): In the presence of Ca²⁺, YTX activates PDE activity, leading to a decrease in intracellular cAMP levels.[9] The kinetic equilibrium dissociation constant (K D) for the binding of YTX to PDEs has been determined to be 3.74 ± 0.08 µM.[3]

-

Calcium-Dependent Effects: The effect of YTX on cAMP is contingent on the presence of calcium. In a Ca²⁺-free environment, YTX can cause an increase in cAMP levels, which is reversed upon the addition of extracellular calcium.[9] This suggests that the primary action is the Ca²⁺-dependent activation of PDEs.

The interplay between Ca²⁺ and cAMP signaling is crucial. The YTX-induced influx of Ca²⁺ likely activates Ca²⁺-dependent PDEs, leading to a reduction in cAMP. This reduction in cAMP can have widespread consequences on cellular function, as cAMP is a critical second messenger involved in numerous signaling pathways.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling cascade initiated by this compound.

References

- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Algal toxin this compound signalling pathways involve immunocyte mussel calcium channels [iris.unimo.it]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Debunking the Myth: Yessotoxin's Distinct Toxicological Profile and its Misclassification in Diarrhetic Shellfish Poisoning

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

For years, yessotoxin (YTX) was erroneously categorized as a Diarrhetic Shellfish Poisoning (DSP) toxin, a classification primarily driven by its co-extraction with true DSP toxins like okadaic acid (OA) and its positive results in non-specific mouse bioassays. This misclassification has led to significant confusion regarding its mechanism of action and potential human health risks. This technical guide aims to rectify these misconceptions by providing a detailed examination of YTX's unique toxicological profile, contrasting it with that of OA. Through a comprehensive review of experimental data and methodologies, this paper will demonstrate that YTX does not induce diarrhea and operates through distinct biochemical pathways, primarily involving the modulation of phosphodiesterases and intracellular calcium, rather than the protein phosphatase inhibition characteristic of DSP toxins. This clarification is crucial for accurate risk assessment, regulatory standards, and exploring the potential pharmacological applications of this compound.

Introduction: The Historical Misclassification of this compound

This compound, a polyether toxin produced by dinoflagellates such as Protoceratium reticulatum and Lingulodinium polyedrum, was first identified in scallops (Patinopecten yessoensis) and subsequently grouped with DSP toxins.[1][2][3] This initial classification was largely due to two factors: its frequent co-occurrence with okadaic acid and its analogs in contaminated shellfish, and the positive results it generated in the mouse bioassay historically used for DSP toxin detection.[1][4] However, a critical distinction remained: unlike true DSP toxins, this compound does not cause diarrhea in animal models.[4] This fundamental difference in physiological effect hinted at a divergent mechanism of action, prompting further investigation that has now solidified YTX's position as a separate class of marine biotoxin. The European Union officially recognized this distinction in 2002, establishing a separate regulatory limit for YTX in shellfish.

Contrasting Mechanisms of Action: Okadaic Acid vs. This compound

The primary source of the misconception surrounding YTX lies in its fundamentally different molecular target compared to okadaic acid.

Okadaic Acid: The Archetypal DSP Toxin and Protein Phosphatase Inhibitor

Okadaic acid and its analogs are potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[5] These enzymes play a critical role in dephosphorylating numerous cellular proteins. By inhibiting these phosphatases, OA leads to the hyperphosphorylation of proteins that regulate ion and fluid secretion in intestinal epithelial cells. This disruption of normal cellular signaling is the direct cause of the severe gastrointestinal symptoms, including diarrhea, that characterize DSP.[5]

This compound: A Modulator of Phosphodiesterases and Calcium Homeostasis

In stark contrast to okadaic acid, this compound is a very weak inhibitor of protein phosphatases.[2] Instead, its cellular effects are mediated through different pathways:

-

Phosphodiesterase (PDE) Activation: YTX has been shown to activate phosphodiesterases, enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This activation leads to a decrease in intracellular cAMP levels, a key second messenger involved in a multitude of cellular processes.[6] This interaction with PDEs is a key differentiator from DSP toxins.

-

Calcium Homeostasis Modulation: this compound can also disrupt intracellular calcium homeostasis, inducing an influx of extracellular calcium through certain calcium channels.[4][8] Changes in intracellular calcium can trigger a variety of cellular responses, including apoptosis.

The following diagram illustrates the distinct signaling pathways of Okadaic Acid and this compound.

Caption: Distinct molecular targets of Okadaic Acid and this compound.

Comparative Toxicity and Quantitative Data

The differing mechanisms of action between okadaic acid and this compound are reflected in their distinct toxicity profiles, particularly concerning the route of administration.

In Vivo Toxicity: Intraperitoneal vs. Oral Administration

While both toxins are potent when injected intraperitoneally in mice, their effects upon oral ingestion are dramatically different. Okadaic acid retains significant toxicity when administered orally, leading to the characteristic diarrhetic symptoms and, at higher doses, death.[1][9] In contrast, this compound exhibits very low oral toxicity, with studies showing no mortality in mice even at high doses.[1][10] The primary organ affected by YTX, particularly after intraperitoneal injection, is the heart, leading to cardiotoxic effects, a symptom not associated with OA.[11]

The following table summarizes the acute toxicity data for this compound and okadaic acid in mice.

| Toxin | Administration Route | Species | LD50 | Reference(s) |

| This compound (YTX) | Intraperitoneal | Mouse (CD-1) | 512 µg/kg | [1] |

| Intraperitoneal | Mouse (Swiss) | 269-328 µg/kg | [12] | |

| Oral | Mouse (CD-1) | >10,000 µg/kg | [10] | |

| Okadaic Acid (OA) | Intraperitoneal | Mouse | 192-225 µg/kg | [1][9] |

| Oral | Mouse | 897-1069 µg/kg | [13] |

In Vitro Potency: Enzyme Inhibition

The in vitro potency of these toxins against their respective molecular targets further underscores their differences. Okadaic acid is a nanomolar inhibitor of PP2A, while this compound's inhibitory effect on this enzyme is significantly weaker.[2][14][15] Conversely, this compound interacts with phosphodiesterases at micromolar concentrations.[2]

| Toxin | Target Enzyme | IC50 | Reference(s) |

| This compound (YTX) | Protein Phosphatase 2A | >1 µM (four times less effective than OA) | [2] |

| Phosphodiesterases | ~3.74 µM (KD) | [2] | |

| Okadaic Acid (OA) | Protein Phosphatase 2A | 0.1-0.32 nM | [14][15] |

| Protein Phosphatase 1 | 15-50 nM | [15] |

Experimental Protocols for Differentiation

Accurate identification and quantification of this compound and DSP toxins require specific analytical methods that can distinguish between their unique properties. The non-specific nature of the mouse bioassay necessitates the use of more refined techniques in a research and regulatory setting.

The following diagram outlines a logical workflow for the differential analysis of shellfish extracts for DSP toxins and this compound.

Caption: Workflow for the differential analysis of YTX and DSP toxins.

Protein Phosphatase 2A (PP2A) Inhibition Assay (for Okadaic Acid)

This colorimetric assay is a functional method to detect and quantify OA and its analogs based on their specific mechanism of action.[14][16]

-

Principle: The assay measures the activity of PP2A using a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP). In the absence of an inhibitor, PP2A dephosphorylates pNPP to p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. When OA is present, it inhibits PP2A, leading to a decrease in the formation of p-nitrophenol, and thus a reduction in color intensity. The degree of inhibition is proportional to the concentration of OA.[16]

-

Protocol Outline:

-

Prepare a 96-well microplate.

-

Add the shellfish extract (or OA standard) to the wells.

-

Add a solution of pNPP to each well.

-

Initiate the reaction by adding a solution of recombinant human PP2A.

-

Incubate the plate at 36-37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to a control without the toxin and determine the OA concentration using a standard curve.[16]

-

Phosphodiesterase (PDE) Inhibition/Activation Assay (for this compound)

This functional assay is designed to detect YTX based on its interaction with PDEs. It can be performed using colorimetric or fluorometric methods.[7][17]

-

Principle:

-

Fluorometric Method: This method utilizes a fluorescent derivative of cAMP, such as anthranyloyl-cAMP. The fluorescence of this substrate decreases as it is hydrolyzed by PDEs. YTX activates PDEs, leading to an increased rate of hydrolysis and a faster decrease in fluorescence. The rate of fluorescence decay is proportional to the YTX concentration.[7]

-

Colorimetric Method: This method uses a chromogenic substrate for PDE, such as p-nitrophenyl phenylphosphonate. Hydrolysis of this substrate by PDE produces a colored product that can be measured spectrophotometrically. YTX's interaction with PDE can be measured as an inhibition of this activity, with the degree of inhibition being dose-dependent.[17]

-

-

Protocol Outline (Fluorometric Method):

-

Prepare a 96-well microplate.

-

Add the shellfish extract (or YTX standard) and a solution of PDE to the wells.

-

Add the fluorescent substrate (e.g., anthranyloyl-cAMP).

-

Measure the decrease in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of hydrolysis. An increased rate compared to the control indicates the presence of YTX.

-

Cytotoxicity Assays (e.g., Neutral Red Uptake Assay)

Cytotoxicity assays on cultured cell lines can also differentiate between the effects of YTX and OA.

-

Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells. Cytotoxic compounds will reduce the number of viable cells and thus the amount of neutral red taken up.[18]

-

Protocol Outline:

-

Seed cells (e.g., human intestinal Caco-2 cells) in a 96-well plate and allow them to attach overnight.

-

Expose the cells to various concentrations of the shellfish extract or purified toxins for a specified period (e.g., 24 hours).

-

Remove the treatment medium and incubate the cells with a medium containing neutral red for approximately 2-3 hours.

-

Wash the cells to remove any unincorporated dye.

-

Add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive identification and quantification of marine biotoxins.[19][20]

-

Principle: This technique separates the compounds in a sample using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. Each toxin has a unique retention time and mass-to-charge ratio of its parent and product ions, allowing for unambiguous identification and differentiation.

-

Protocol Outline:

-

Extract the lipophilic toxins from the shellfish tissue, typically using methanol (B129727) or acetone-based solvents.

-

Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components.

-

Inject the cleaned-up extract into an LC-MS/MS system.

-

Separate the toxins on a suitable chromatography column (e.g., a C18 column).

-

Detect and quantify the toxins using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific transitions for YTX, OA, and their respective analogs.[19]

-

Conclusion and Implications for Research and Drug Development

The historical misclassification of this compound as a DSP toxin has obscured its true toxicological profile. A thorough review of the scientific literature clearly demonstrates that YTX does not cause diarrhea and acts through mechanisms entirely distinct from those of okadaic acid and other DSP toxins. YTX's primary effects are related to the activation of phosphodiesterases and the disruption of calcium homeostasis, leading to cardiotoxic effects in vivo, whereas OA's toxicity stems from the potent inhibition of protein phosphatases, resulting in severe gastrointestinal distress.

For researchers, scientists, and drug development professionals, this distinction is paramount. Accurate risk assessment and the establishment of appropriate regulatory limits for shellfish contamination depend on understanding the unique properties of each toxin. Furthermore, the distinct molecular targets of this compound, such as specific phosphodiesterase isoforms, may present opportunities for pharmacological research and the development of novel therapeutic agents. The detailed experimental protocols provided in this guide offer the necessary tools to accurately differentiate and study these compounds, paving the way for a more nuanced understanding of their biological activities and potential applications. It is imperative that the scientific community moves forward with a clear and accurate understanding of this compound, forever dispelling the misconception of its role in diarrhetic shellfish poisoning.

References

- 1. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targets and Effects of this compound, Okadaic Acid and Palytoxin: A Differential Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid microplate fluorescence method to detect yessotoxins based on their capacity to activate phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of oral and intraperitoneal toxicity of this compound towards mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of mouse strain and gender on LD(50) of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Colorimetric and electrochemical phosphodiesterase inhibition assays for this compound detection: development and comparison with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. LC-MS/MS analysis of diarrhetic shellfish poisoning (DSP) toxins, okadaic acid and dinophysistoxin analogues, and other lipophilic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Yessotoxin in Mouse Models: A Toxicological Profile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Yessotoxin (YTX), a polyether marine toxin produced by dinoflagellates, has garnered significant attention in the scientific community due to its potent biological activities and potential implications for human health through shellfish consumption. While not associated with diarrhetic shellfish poisoning, its toxicological profile, particularly in mammalian models, warrants in-depth investigation. This technical guide provides a comprehensive overview of the toxicological effects of this compound in mouse models, consolidating key data on acute toxicity, target organ pathology, and cellular mechanisms of action. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a deeper understanding and guide future research in this area.

Acute Toxicity Profile

The acute toxicity of this compound in mice is markedly dependent on the route of administration. Intraperitoneal (i.p.) injection results in significant lethality at microgram-per-kilogram doses, whereas oral administration is substantially less toxic, with mortality observed only at much higher concentrations.

Table 1: Acute Intraperitoneal Toxicity of Yessotoxins in Mice

| Toxin | Mouse Strain | LD50 (µg/kg) | Observed Clinical Signs | Reference |

| This compound (YTX) | Swiss | 269 (female), 328 (male) | Restlessness, jumping, dyspnea, convulsions | [1] |

| This compound (YTX) | ICR | 380 (female), 462 (male) | Restlessness, jumping, dyspnea, convulsions | [1] |

| This compound (YTX) | NMRI | 314 (female), 412 (male) | Restlessness, jumping, dyspnea, convulsions | [1] |

| This compound (YTX) | Not Specified | 512 | Restlessness, jumping before death | [2] |

| homothis compound (homoYTX) | Not Specified | 444 | Restlessness, jumping before death | [2] |

| 45-hydroxy-homoYTX | Not Specified | >750 | No deaths at this dose | [2] |

Table 2: Acute Oral Toxicity of this compound in Mice

| Toxin | Dose | Mortality | Observed Clinical Signs | Pathological Findings | Reference |

| This compound (YTX) | 1 and 2 mg/kg | 0/5 | No signs of toxicity | Ultrastructural myocardiocyte alterations | [2] |

| This compound (YTX) | 2.5 mg/kg | Not specified | Not specified | Moderate changes in the heart | [3][4] |

| This compound (YTX) | 10 mg/kg | 0/Not specified | No mortality | Moderate changes in the heart | [3][4][5] |

| This compound (YTX) | up to 10 mg/kg | No mortality | No strong signs of toxicity | Slight tissue modifications of myocardiocytes | [6] |

| This compound (YTX) | 1 mg/kg (acute) | No mortality | None reported | No ultrastructural alteration of skeletal muscle | [7] |

| This compound (YTX) | 1 and 2 mg/kg/day for 7 days (repeated) | No mortality | None reported | No ultrastructural alteration of skeletal muscle | [7] |

Target Organ Toxicity: The Heart as a Primary Target

Consistent across numerous studies, the primary target organ for this compound toxicity in mice, following both intraperitoneal and oral administration, is the heart.[3][4][8] While macroscopic changes are often absent, light and electron microscopy reveal distinct ultrastructural alterations in cardiomyocytes.[8]

Key cardiac pathologies observed include:

-

Mitochondrial Swelling: Clusters of swollen and rounded mitochondria, particularly in cells adjacent to capillaries.[9][10]

-

Myofibrillar Disorganization: Alterations in the arrangement of myofibrils.[9]

-

Cytoplasmic Protrusions: The formation of cytoplasmic blebs on the surface of cardiomyocytes.[2]

These changes are dose-dependent and have been observed even at oral doses that do not cause mortality.[3][4] Notably, a study on the temporal evolution of these cardiac lesions after repeated oral administration of YTX (1 mg/kg/day for 7 days) showed that the ultrastructural damage was reversible, with recovery observed 90 days after cessation of treatment.[9]

While the heart is the principal target, some studies have noted effects on other organs at higher doses or with specific YTX analogs. For instance, di-desulfo-yessotoxin has been reported to induce fatty degeneration in the liver and pancreas.[8] However, YTX itself does not typically cause significant liver damage, as evidenced by the lack of changes in plasma transaminase levels.[2]

Cellular and Molecular Mechanisms of Action

The precise mechanisms underlying this compound's cardiotoxicity are still under investigation, but several cellular processes have been implicated. In vitro studies, which provide valuable mechanistic insights, have demonstrated that YTX can induce apoptosis, disrupt the cytoskeleton, and alter intracellular calcium homeostasis.[8]

Apoptosis Induction

This compound has been shown to induce apoptosis in various cell lines.[5] This process is associated with the activation of caspases and can be triggered via the mitochondrial pathway.[5][8]

Cytoskeletal Disruption

Disruption of the F-actin cytoskeleton is another key effect of this compound observed in vitro.[11] This can lead to changes in cell morphology and adhesion. In mouse myoblasts, YTX-induced cytoskeletal disruption has been linked to tensin cleavage.[5]

Altered Calcium Homeostasis

This compound is known to affect intracellular calcium levels.[8] In cultured rat cerebellar neurons, YTX induced an increase in cytosolic calcium, although this effect was not directly linked to its neurotoxicity.[12] The modulation of calcium homeostasis is a critical area for further investigation in the context of its cardiotoxic effects.

Experimental Protocols

The following sections outline common methodologies employed in the toxicological assessment of this compound in mouse models, compiled from various studies.

Animal Models

-

Species: Mouse (Mus musculus)

-

Sex: Both male and female mice are used, with some studies noting sex-dependent differences in susceptibility to intraperitoneal toxicity.[1]

-

Body Weight: Typically ranges from 18-25 grams.

Toxin Administration

-

Intraperitoneal (i.p.) Injection: YTX is dissolved in a suitable vehicle (e.g., physiological saline containing a small percentage of Tween 60 or ethanol) and administered via intraperitoneal injection. The injection volume is typically 0.1-0.5 mL.

-

Oral Gavage: For oral toxicity studies, YTX is dissolved in a vehicle such as corn oil or physiological saline and administered directly into the stomach using a gavage needle.

Experimental Workflow for Acute Toxicity Assessment

Histopathological Analysis

-

Tissue Fixation: Organs are fixed in a suitable fixative, such as 10% neutral buffered formalin for light microscopy or a glutaraldehyde-based fixative for electron microscopy.

-

Processing and Staining: Tissues for light microscopy are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). For electron microscopy, tissues are processed, embedded in resin, and ultrathin sections are stained with uranyl acetate (B1210297) and lead citrate.

-

Microscopic Examination: Sections are examined by a qualified pathologist to identify any treatment-related morphological changes.

Conclusion and Future Directions

The toxicological profile of this compound in mouse models is characterized by high acute toxicity following intraperitoneal administration and significantly lower toxicity via the oral route. The heart is the primary target organ, with characteristic ultrastructural changes in cardiomyocytes, even at non-lethal oral doses. The underlying mechanisms appear to involve the induction of apoptosis, cytoskeletal disruption, and alterations in calcium homeostasis.

Future research should focus on elucidating the precise molecular targets of this compound in cardiomyocytes and further investigating the signaling pathways involved in its cardiotoxic effects. Long-term, low-dose exposure studies are also warranted to assess the potential for chronic toxicity. A deeper understanding of the toxicokinetics and metabolism of this compound in vivo will be crucial for accurately assessing the risk to human health from the consumption of contaminated seafood. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this potent marine biotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of oral and intraperitoneal toxicity of this compound towards mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrastructural damage to heart tissue from repeated oral exposure to this compound resolves in 3 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Potent neurotoxic action of the shellfish biotoxin this compound on cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Yessotoxin accumulation in shellfish and marine food webs

An In-depth Technical Guide to Yessotoxin Accumulation in Shellfish and Marine Food Webs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Yessotoxins (YTXs) are a group of polyether marine biotoxins produced by dinoflagellates, primarily of the genera Protoceratium, Lingulodinium, and Gonyaulax. These toxins accumulate in filter-feeding shellfish, such as mussels, scallops, clams, and oysters, posing a potential risk to marine ecosystems and aquaculture industries. Although no definitive cases of human intoxication have been reported, YTXs exhibit potent cytotoxicity in vitro and toxicity in mice via intraperitoneal injection. Their unique mechanism of action, distinct from other lipophilic toxins, involves the modulation of intracellular calcium homeostasis and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, making them a subject of interest for pharmacological and toxicological research. This guide provides a comprehensive overview of this compound, detailing its accumulation in marine food webs, quantitative data on contamination levels, detailed experimental protocols for its detection, and an examination of its molecular mechanisms of action.

Introduction to Yessotoxins

This compound was first isolated in 1986 from the digestive glands of the scallop Patinopecten yessoensis in Mutsu Bay, Japan. Initially classified with Diarrhetic Shellfish Poisoning (DSP) toxins due to co-extraction, YTXs were later distinguished by their unique chemical structure and mechanism of action.[1] Unlike DSP toxins such as okadaic acid, YTXs do not inhibit protein phosphatases 1 and 2A and do not cause diarrhea. The European Union has established a regulatory limit for YTXs in shellfish intended for human consumption at 3.75 mg YTX equivalents/kg of shellfish meat.[2][3]

The structure of YTX is characterized by a "ladder-shaped" polyether core with 11 contiguous ether rings and two sulfate (B86663) groups, which confer an amphipathic nature to the molecule.[1] Numerous analogues, such as homo-YTX, 45-OH-YTX, and carboxy-YTX, have been identified, arising from both dinoflagellate production and metabolic transformations within shellfish.[2][4]

Accumulation in Shellfish and Marine Food Webs

Yessotoxins enter the marine food web through the consumption of toxin-producing dinoflagellates by filter-feeding organisms.

-

Producers : The primary producers of YTXs are the dinoflagellates Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[5] Toxin production can vary significantly between different strains and is influenced by environmental conditions such as temperature.[2][6]

-

Vectors : Bivalve molluscs, including mussels (Mytilus spp.), scallops (Pecten spp.), clams, and oysters (Crassostrea spp.), are the main vectors for YTX accumulation.[7] They filter large volumes of water, concentrating the toxins in their tissues, particularly the digestive gland (hepatopancreas).

-

Metabolism : Once ingested by shellfish, YTXs can undergo metabolic transformation. For example, YTX is often oxidized to 45-OH-YTX and carboxy-YTX within the mollusc. This biotransformation can alter the toxicity and detection of the toxin profile in contaminated samples.

Diagram of this compound Food Web Accumulation

Caption: Transfer of Yessotoxins through the marine food web.

Quantitative Data on this compound Accumulation

The concentration of yessotoxins in dinoflagellates and shellfish varies widely depending on geographical location, species, and the dynamics of harmful algal blooms (HABs).

Table 1: this compound Content in Producer Dinoflagellates

| Species | Location/Strain | Toxin Content (pg/cell) | Reference |

| Protoceratium reticulatum | Spain (VGO758) | 28.6 | [4] |

| Protoceratium reticulatum | Italy (Emilia-Romagna) | 15.7 | [4] |

| Protoceratium reticulatum | Japan (Yamada Bay) | 14.0 | [4] |

| Protoceratium reticulatum | Japan (Mutsu Bay) | 0.9 - 11.0 | [4] |

| Protoceratium reticulatum | Spain | 2.9 - 28.6 | [2] |

| Protoceratium reticulatum | New Zealand | 3.0 | [4] |

| Lingulodinium polyedrum | USA (California) | 0.001 - 0.2 (0 - 90.7 fg/cell) | [8][9] |

| Lingulodinium polyedrum | Spain | ~0.3 | [8] |

| Lingulodinium polyedrum | United Kingdom | ~0.02 | [8] |

Table 2: this compound Concentrations in Contaminated Shellfish

| Shellfish Species | Location | Max. Concentration (mg YTX eq/kg) | Notes | Reference(s) |

| Mytilus chilensis | Chile (Patagonian fjords) | 9.42 | Exceeded regulatory limit by ~2.5-fold. | [10] |

| Mytilus galloprovincialis | Italy (Adriatic Sea) | 1.80 - 1.97 | Several events exceeding the former 1 mg/kg limit. | [11][12] |

| Mytilus edulis | Norway (Sognefjord) | 5.74 (574 µ g/100g ) | Concentrations increased with distance from the coast. | [5] |

| Patinopecten yessoensis | Japan | YTX was a dominant toxin, but specific quantitative data varies. | Discrepancies noted between LC/MS and mouse bioassay results. | [13] |

| Mytilus chilensis | Chile (Chiloe Island) | 0.085 | Lower levels detected in this specific study. | |

| Red Scallops | South Korea | 0.073 (73 ng/g) | Homo-YTX was the analogue detected. | [14] |

| Comb Pen Shells | South Korea | 0.124 (124 ng/g) | Homo-YTX was the analogue detected. | [14] |

Note: Regulatory limits and analytical methods have changed over time, which may affect direct comparison of older and newer data.

Experimental Protocols

Accurate detection and quantification of YTXs are critical for regulatory monitoring and research. Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is the official reference method in many regions, complemented by screening methods like ELISA.[15]

Sample Preparation and Toxin Extraction from Shellfish

This protocol is a representative method for extracting lipophilic toxins, including YTXs, from shellfish tissue.

-

Homogenization : Weigh approximately 2 g of homogenized shellfish tissue (from the whole body or digestive gland) into a centrifuge tube.

-

Extraction : Add a known volume (e.g., 9 mL) of methanol (B129727) (or 80-90% methanol in water) to the tube.[14][15][16]

-

Vortexing/Blending : Vigorously mix the sample using a high-speed blender or vortex mixer for 2-3 minutes to ensure thorough extraction.

-

Centrifugation : Centrifuge the sample at >2000 x g for 10 minutes to pellet the solid tissue material.

-

Supernatant Collection : Carefully collect the methanol supernatant containing the toxins.

-

Filtration : Filter the extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) to remove any remaining particulate matter before analysis.[15]

-

Dilution (if necessary) : The extract can be directly injected into the LC-MS/MS system or diluted with the mobile phase as needed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for identifying and quantifying YTX and its analogues.

-

Chromatographic Separation :

-

Column : A C8 or C18 reversed-phase column is typically used.[14]

-

Mobile Phase : A gradient elution is employed, commonly using water and acetonitrile (B52724) or methanol, buffered with ammonium (B1175870) acetate (B1210297) or formate (B1220265) to enhance ionization.[14][16]

-

Example Gradient:

-

-

Mass Spectrometry Detection :

-

Ionization : Electrospray Ionization (ESI) is used, typically in negative ion mode for the sulfated YTX molecules.[16]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (e.g., [M-2H]²⁻ or [M-H]⁻) and specific product ions generated by fragmentation. This provides high specificity.[17]

-

Quantification : Toxin concentrations are determined by comparing the peak areas from the sample to a calibration curve generated using certified reference materials.[16]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and sensitive screening method based on antibody-antigen recognition.

-

Assay Principle : A competitive indirect immunoassay format is common. Microtiter plates are coated with a YTX-protein conjugate.

-

Procedure :

-

The shellfish extract (or standard) is mixed with polyclonal anti-YTX antibodies and added to the wells.

-

YTX in the sample competes with the plate-coated YTX for binding to the antibodies.

-

After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibodies captured on the plate.

-

A chromogenic substrate is added. The resulting color intensity is inversely proportional to the concentration of YTX in the sample.

-

-

Data Analysis : The concentration is calculated by comparing the absorbance of the sample to a standard curve.

-

Characteristics : The method is rapid and has a good limit of quantification (e.g., 75 µg/kg), but it may show cross-reactivity with different YTX analogues and cannot distinguish between them.[7]

Diagram of this compound Analysis Workflow

Caption: General workflow for the analysis of Yessotoxins in shellfish.

Molecular Mechanism of Action & Signaling Pathways

The cytotoxicity of YTX is linked to its ability to disrupt fundamental cellular signaling pathways, primarily involving calcium and cAMP.

-

Phosphodiesterase (PDE) Activation : In the presence of extracellular calcium, YTX has been shown to activate certain phosphodiesterases (PDEs).[11] PDEs are enzymes that hydrolyze cAMP, converting it to AMP. This activation leads to a decrease in intracellular cAMP levels.[11]

-

Modulation of Calcium (Ca²⁺) Homeostasis : YTX induces the entry of extracellular Ca²⁺ into the cytoplasm.[18] This effect appears to be mediated through L-type calcium channels and can be blocked by channel inhibitors like nifedipine.[10][18] The resulting increase in cytosolic Ca²⁺ is a key trigger for downstream events, including apoptosis.[18][19]

-

Crosstalk between Ca²⁺ and cAMP : The two pathways are interconnected. The YTX-induced decrease in cAMP is dependent on the presence of extracellular Ca²⁺.[11] In some cancer cell lines, YTX's effect on Ca²⁺ pools was abolished by treatments that increased cAMP or inhibited Protein Kinase A (PKA), demonstrating complex crosstalk.[13]

-

Induction of Cell Death : The disruption of Ca²⁺ and cAMP signaling culminates in the activation of programmed cell death (apoptosis).[20] This is often characterized by the activation of caspases and involves the mitochondrial pathway.[20] YTX has also been reported to induce other forms of cell death, such as paraptosis and autophagy, depending on the cell type.[3]

-

Role of A-Kinase Anchor Proteins (AKAPs) : In lymphocytes, the effects of YTX on cAMP levels and cell fate (survival vs. death) have been linked to the modulation of AKAPs, which are scaffolding proteins that organize PKA and PDEs in specific subcellular locations, including mitochondria.[13]

Diagram of this compound Signaling Pathway

Caption: YTX mechanism of action via Ca²⁺ and cAMP pathways.

Conclusion and Future Perspectives